molecular formula C18H13Cl2N3OS B12210970 2-(benzylsulfanyl)-5-chloro-N-(2-chlorophenyl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-(2-chlorophenyl)pyrimidine-4-carboxamide

Cat. No.: B12210970
M. Wt: 390.3 g/mol
InChI Key: WMLSIZJBTURPET-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-chloro-N-(2-chlorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(2-chlorophenyl)pyrimidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of 2-chloropyrimidine-4-carboxylic acid with benzyl mercaptan in the presence of a base to form the benzylsulfanyl derivative. This intermediate is then reacted with 2-chloroaniline under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-(Benzylsulfanyl)-5-chloro-N-(2-chlorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor.

    Medicine: It shows promise as a therapeutic agent for the treatment of certain diseases, such as cancer, due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(2-chlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-(benzylsulfanyl)-5-chloro-N-(2-chlorophenyl)pyrimidine-4-carboxamide include other pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.

    Pyrido[2,3-d]pyrimidine: Exhibits diverse biological activities.

    Quinazoline: Used in the development of anticancer agents.

    Furo[2,3-d]pyrimidine: Studied for its potential therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and selectivity for certain molecular targets.

Properties

Molecular Formula

C18H13Cl2N3OS

Molecular Weight

390.3 g/mol

IUPAC Name

2-benzylsulfanyl-5-chloro-N-(2-chlorophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H13Cl2N3OS/c19-13-8-4-5-9-15(13)22-17(24)16-14(20)10-21-18(23-16)25-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,22,24)

InChI Key

WMLSIZJBTURPET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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